4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide
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Overview
Description
4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a triazolopyridine moiety via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The starting material, 4,6-dimethyl-2-pyrimidinamine, is synthesized through the reaction of acetylacetone with guanidine.
Formation of the Triazolopyridine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The pyrimidine and triazolopyridine units are linked via an ethyl chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce dihydropyrimidine compounds.
Scientific Research Applications
4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler analog with similar structural features but lacking the triazolopyridine moiety.
2-Amino-4,6-dimethoxypyrimidine: Another analog with methoxy groups instead of dimethyl groups.
Uniqueness
4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide is unique due to its combination of a pyrimidine ring with a triazolopyridine moiety, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, potentially leading to more effective therapeutic agents.
Properties
Molecular Formula |
C18H23N7O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C18H23N7O/c1-13-12-14(2)22-18(21-13)20-9-5-7-17(26)19-10-8-16-24-23-15-6-3-4-11-25(15)16/h3-4,6,11-12H,5,7-10H2,1-2H3,(H,19,26)(H,20,21,22) |
InChI Key |
ZLTSAGPGPSXTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NCCC2=NN=C3N2C=CC=C3)C |
Origin of Product |
United States |
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